molecular formula C21H16N2O4 B6123368 N-(9H-fluoren-2-yl)-2-(2-nitrophenoxy)acetamide

N-(9H-fluoren-2-yl)-2-(2-nitrophenoxy)acetamide

Cat. No.: B6123368
M. Wt: 360.4 g/mol
InChI Key: AFNCFFCNJIJAPK-UHFFFAOYSA-N
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Description

N-(9H-fluoren-2-yl)-2-(2-nitrophenoxy)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a fluorenyl group attached to the nitrogen atom and a nitrophenoxy group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-fluoren-2-yl)-2-(2-nitrophenoxy)acetamide typically involves the following steps:

    Formation of 9H-fluoren-2-amine: This can be achieved through the reduction of 9H-fluoren-2-nitro compound using a reducing agent such as tin(II) chloride in hydrochloric acid.

    Synthesis of 2-(2-nitrophenoxy)acetic acid: This involves the reaction of 2-nitrophenol with chloroacetic acid in the presence of a base like sodium hydroxide.

    Coupling Reaction: The final step involves the coupling of 9H-fluoren-2-amine with 2-(2-nitrophenoxy)acetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amine group.

    Reduction: The fluorenyl group can be oxidized to form fluorenone derivatives.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Reduction of Nitro Group: Formation of N-(9H-fluoren-2-yl)-2-(2-aminophenoxy)acetamide.

    Oxidation of Fluorenyl Group: Formation of N-(fluorenone-2-yl)-2-(2-nitrophenoxy)acetamide.

    Substitution Reactions: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: The compound can be used in the synthesis of polymers and other advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(9H-fluoren-2-yl)-2-(2-nitrophenoxy)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The fluorenyl group can interact with hydrophobic pockets in proteins, while the nitrophenoxy group can participate in hydrogen bonding and other interactions. The acetamide moiety can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(9H-fluoren-2-yl)-2-(2-aminophenoxy)acetamide: Similar structure but with an amino group instead of a nitro group.

    N-(fluorenone-2-yl)-2-(2-nitrophenoxy)acetamide: Similar structure but with a fluorenone group instead of a fluorenyl group.

    N-(9H-fluoren-2-yl)-2-(2-chlorophenoxy)acetamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

N-(9H-fluoren-2-yl)-2-(2-nitrophenoxy)acetamide is unique due to the presence of both a fluorenyl group and a nitrophenoxy group, which confer specific electronic and steric properties. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(9H-fluoren-2-yl)-2-(2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4/c24-21(13-27-20-8-4-3-7-19(20)23(25)26)22-16-9-10-18-15(12-16)11-14-5-1-2-6-17(14)18/h1-10,12H,11,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNCFFCNJIJAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)COC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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